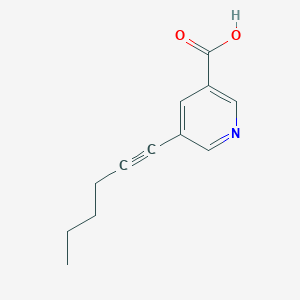

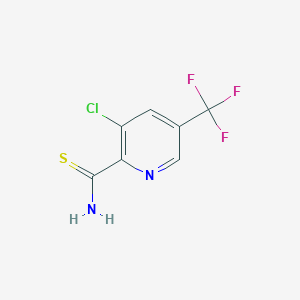

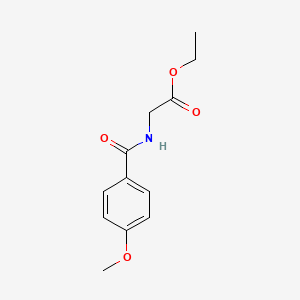

Ethyl 2-(4-methoxybenzamido)acetate

Overview

Description

Ethyl 2-(4-methoxybenzamido)acetate is a chemical compound that can be associated with various research areas, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, synthesis, and potential applications. For instance, derivatives of methoxybenzamide compounds have been studied for their affinity to dopamine and serotonin receptors, which is indicative of their potential use in pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds often involves the modification of the amide bond and the alkyl chain, which can influence the binding affinity to certain receptors . For example, the automated synthesis of a methoxyphenyl-piperazine derivative has been developed, showcasing the importance of efficient synthesis methods for potential pharmaceutical applications . Although not directly related to this compound, these studies highlight the importance of synthesis optimization for the development of new compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various techniques such as X-ray crystallography and NMR spectroscopy . These studies provide detailed information on the molecular geometry, crystal system, and non-covalent interactions that can influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The reactivity of methoxybenzamide derivatives can be inferred from the studies on related compounds. For instance, the reaction between 4-methoxybenzamidine and acetic acid leads to the formation of 4-methoxybenzamidinium acetate, which is associated with specific hydrogen bonding patterns in its crystal structure . This suggests that this compound may also participate in similar reactions, forming stable structures through hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzamide derivatives can be quite diverse. For example, the molar refraction and polarizability of a methoxybenzamide compound have been studied, indicating that these properties are influenced by drug concentration and the presence of salts in solution . Additionally, the electronic properties and transitions of related compounds have been investigated using DFT calculations and UV/Vis spectroscopy . These studies provide a foundation for understanding the behavior of this compound in various environments.

Scientific Research Applications

Solvent Systems for Compound Purification : Ethyl acetate, a related compound, is widely used in solvent systems for the countercurrent separation of phenylethanoid glycosides and iridoids, highlighting its importance in the purification of biologically active compounds. This suggests that Ethyl 2-(4-methoxybenzamido)acetate could have applications in the separation and purification processes of specific phytochemicals due to its solvent properties (Luca et al., 2019).

Environmental Fate and Biodegradation : Studies on ethyl tert-butyl ether (ETBE), which shares the ethyl group with this compound, provide insights into the biodegradation and environmental fate of ether-containing compounds. Research indicates that microorganisms can degrade ETBE, suggesting the potential for this compound to be biodegraded in similar pathways, which could be relevant for environmental remediation efforts (Thornton et al., 2020).

Antioxidant Activity : The methoxy and benzamido groups in this compound suggest potential antioxidant properties. Research on isoxazolone derivatives, which can be synthesized from related chemical structures, indicates significant biological and medicinal properties, including antioxidant effects. This hints at the possibility of exploring this compound in antioxidant research (Laroum et al., 2019).

Toxicological Review for Industrial Applications : Given the increasing use of various ethyl derivatives in industrial applications, understanding their toxicological impact is crucial. For compounds like this compound, reviewing their safety and environmental impact is vital before any large-scale utilization, especially in contexts such as solvent use, pharmaceuticals, and material science (Ostadjoo et al., 2018).

Ethylene Oxide Sterilization : Research on ethylene oxide sterilization provides a framework for understanding how ethyl derivatives could be used in sterilization processes. Although this compound is not directly related to ethylene oxide, the study of ethyl compounds in medical device sterilization could open research avenues for its applications in sterilization technologies (Mendes et al., 2007).

Mechanism of Action

Target of Action

Ethyl 2-(4-methoxybenzamido)acetate, also known as ethyl 2-[(4-methoxybenzoyl)amino]acetate, is a compound that has been studied for its potential therapeutic roles. The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .

Mode of Action

It is suggested that the compound may act as an antagonist against its target enzyme, udp-n-acetylmuramate/l-alanine ligase . This implies that the compound may inhibit the activity of the enzyme, thereby affecting the synthesis of peptidoglycan and potentially leading to the disruption of bacterial cell walls .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase by this compound affects the peptidoglycan biosynthesis pathway. Peptidoglycan is a critical component of bacterial cell walls, providing structural integrity and protection. By inhibiting the enzyme involved in its synthesis, the compound may disrupt the formation of the bacterial cell wall, potentially leading to bacterial cell death .

Result of Action

The primary result of the action of this compound is the potential disruption of bacterial cell wall synthesis due to the inhibition of UDP-N-acetylmuramate/L-alanine ligase . This could lead to the death of bacterial cells, making the compound a potential candidate for antibacterial therapy .

properties

IUPAC Name |

ethyl 2-[(4-methoxybenzoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-12(15)9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFELUNTWQDERLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365542 | |

| Record name | Ethyl N-(4-methoxybenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51220-57-6 | |

| Record name | N-(4-Methoxybenzoyl)glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51220-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(4-methoxybenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.